molecular formula C14H15NO2 B12851067 (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid

(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid

Cat. No.: B12851067
M. Wt: 229.27 g/mol
InChI Key: KHIAMTDWCDARAE-CQSZACIVSA-N
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Description

(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is a chiral amino acid derivative. It features a naphthyl group attached to the β-carbon of the amino acid backbone, making it structurally unique. This compound is of interest in various fields due to its potential biological activity and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Strecker Synthesis: : One common method for synthesizing (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde (in this case, 2-naphthaldehyde) with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.

      Reaction Conditions: The reaction typically occurs in an aqueous medium at a controlled pH, with the temperature maintained around 0-5°C to prevent side reactions.

  • Enantioselective Synthesis: : Another approach involves the enantioselective synthesis using chiral catalysts or auxiliaries to ensure the production of the (2R)-enantiomer.

      Reaction Conditions: This method often requires specific chiral ligands and catalysts, such as BINAP-Ru complexes, and is conducted under inert atmosphere conditions to avoid racemization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The naphthyl group can undergo oxidation reactions, typically forming naphthoquinones.

      Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

      Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used.

  • Substitution: : The amino group can participate in substitution reactions, forming amides or other derivatives.

      Reagents and Conditions: Typical reagents include acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Amides and other substituted products

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid serves as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

This compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for studying stereochemistry in biological processes.

Medicine

Research into (2R)-2-Amino-2-methyl-3-(2-naphthyl)prop

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C14H15NO2/c1-14(15,13(16)17)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9,15H2,1H3,(H,16,17)/t14-/m1/s1

InChI Key

KHIAMTDWCDARAE-CQSZACIVSA-N

Isomeric SMILES

C[C@@](CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N

Origin of Product

United States

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